Superior Regioselectivity in Synthesis from m-Cresol Compared to o-Cresol Iodination
Iodination of m-cresol with thallium(I) acetate and iodine selectively yields 2-iodo-5-methylphenol as the only monoiodinated product, whereas iodination of o-cresol under the same conditions produces a mixture including 2-iodo-6-methylphenol and di-iodinated byproducts [1]. This provides a cleaner, higher-yielding route to the target compound.
| Evidence Dimension | Regioselectivity of mono-iodination |
|---|---|
| Target Compound Data | Only one monoiodinated derivative (2-iodo-5-methylphenol) identified |
| Comparator Or Baseline | Iodination of o-cresol: yields 2-iodo-6-methylphenol as major product, plus 2,4-di-iodo-6-methylphenol and trace 4-iodo-2-methylphenol |
| Quantified Difference | Exclusive vs. mixed product formation |
| Conditions | Thallium(I) acetate, iodine in acetic acid, 20°C, 48h |
Why This Matters
For procurement, this means a simpler, more efficient synthesis from a specific starting material (m-cresol), reducing purification costs and improving batch-to-batch consistency.
- [1] Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1976). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1, (11), 1161-1165. View Source
